(5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]-4-(diethylamino)phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]-4-(diethylamino)phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a dichlorophenyl group, among other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]-4-(diethylamino)phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring and the introduction of the various substituents. Common reagents used in the synthesis include thionyl chloride, diethylamine, and 2,4-dichlorobenzyl chloride. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. The reaction conditions are carefully controlled to minimize by-products and ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]-4-(diethylamino)phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]-4-(diethylamino)phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]-4-(diethylamino)phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]-4-(dimethylamino)phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]-4-(diethylamino)phenyl}methylidene)-3-phenyl-2-oxothiazolidin-4-one
Uniqueness
The uniqueness of (5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]-4-(diethylamino)phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H24Cl2N2O2S2 |
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Molecular Weight |
543.5 g/mol |
IUPAC Name |
(5E)-5-[[2-[(2,4-dichlorophenyl)methoxy]-4-(diethylamino)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H24Cl2N2O2S2/c1-3-30(4-2)22-13-11-18(24(16-22)33-17-19-10-12-20(28)15-23(19)29)14-25-26(32)31(27(34)35-25)21-8-6-5-7-9-21/h5-16H,3-4,17H2,1-2H3/b25-14+ |
InChI Key |
LBBJHFULKSFJLV-AFUMVMLFSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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